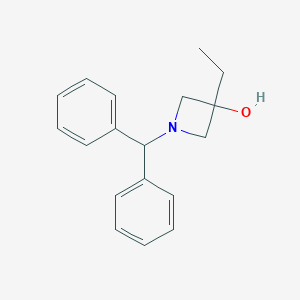

1-Benzhydryl-3-ethylazetidin-3-ol

Description

BenchChem offers high-quality 1-Benzhydryl-3-ethylazetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydryl-3-ethylazetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzhydryl-3-ethylazetidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVGFUVCECQOHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-ethylazetidin-3-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Benzhydryl-3-ethylazetidin-3-ol, a tertiary alcohol derivative of azetidine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from closely related analogs, established chemical principles, and predictive methodologies. We present a plausible synthetic pathway, predicted physicochemical parameters, expected spectroscopic characteristics, and standardized protocols for experimental determination. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel azetidine-based compounds in drug discovery and development.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique three-dimensional framework that can effectively probe biological space. The incorporation of substituents on the azetidine ring allows for the fine-tuning of physicochemical and pharmacological properties. The title compound, 1-Benzhydryl-3-ethylazetidin-3-ol, features a bulky, lipophilic benzhydryl group at the nitrogen atom, which can influence receptor binding and pharmacokinetic profiles. The tertiary alcohol at the 3-position, bearing an ethyl group, introduces a potential hydrogen bond donor and acceptor site, impacting solubility and metabolic stability. Understanding the core physicochemical properties of this molecule is paramount for its rational development as a potential therapeutic agent or as a key intermediate in more complex syntheses.

Molecular Structure and Identification

The fundamental identity of 1-Benzhydryl-3-ethylazetidin-3-ol is established by its molecular structure and associated identifiers.

| Identifier | Value |

| Chemical Name | 1-Benzhydryl-3-ethylazetidin-3-ol |

| Synonyms | 1-(diphenylmethyl)-3-ethylazetidin-3-ol |

| CAS Number | 147293-65-0[1] |

| Molecular Formula | C₁₈H₂₁NO[1] |

| Molecular Weight | 267.36 g/mol [1] |

| Chemical Structure | (See Figure 1) |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 1-benzhydrylazetidin-3-ol.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol

This protocol is based on established organometallic reactions with ketones[2][3][4].

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydryl-3-azetidinone

-

To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent like pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up by washing with aqueous solutions to remove the oxidant byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-azetidinone.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Addition of an Ethyl Group

-

Dissolve the purified 1-benzhydryl-3-azetidinone (1 equivalent) in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of ethyllithium or ethylmagnesium bromide (1.1 equivalents) dropwise to the cooled ketone solution.

-

Allow the reaction to stir at -78 °C for a specified time, monitoring the consumption of the ketone by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 1-Benzhydryl-3-ethylazetidin-3-ol by column chromatography or recrystallization to obtain the final product.

Causality in Experimental Choices

-

Inert Atmosphere: Organometallic reagents like ethyllithium and Grignard reagents are highly reactive towards atmospheric oxygen and moisture. An inert atmosphere is crucial to prevent their degradation and ensure a high yield of the desired product[4].

-

Anhydrous Solvents: The presence of water or other protic solvents will quench the organometallic reagent, leading to the formation of ethane and unreacted starting material.

-

Low Temperature: The addition of the organometallic reagent is performed at low temperatures (-78 °C) to control the exothermicity of the reaction and minimize side reactions.

-

Aqueous Workup: The final step involves an aqueous workup to protonate the intermediate alkoxide and to remove inorganic salts.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for 1-Benzhydryl-3-ethylazetidin-3-ol is scarce. Therefore, the following properties are a combination of known values for the parent compound, 1-benzhydrylazetidin-3-ol, and predicted values based on the structural modification of adding a 3-ethyl group.

| Property | Predicted/Comparative Value for 1-Benzhydryl-3-ethylazetidin-3-ol | Experimental/Predicted Value for 1-Benzhydrylazetidin-3-ol | Rationale for a Predicted Change |

| Melting Point | Likely lower than 106 °C and may be an oil | 106 °C (experimental)[5] | The addition of the ethyl group can disrupt the crystal lattice packing, leading to a lower melting point. The increased conformational flexibility may result in the compound being an oil at room temperature. |

| Boiling Point | > 354 °C | 353.8 ± 42.0 °C (predicted)[5] | The increase in molecular weight and van der Waals forces due to the ethyl group will likely lead to a higher boiling point. |

| Solubility | Slightly soluble in non-polar organic solvents; sparingly soluble in water | Slightly soluble in Chloroform and Methanol[5] | The ethyl group increases the lipophilicity, likely enhancing solubility in non-polar solvents and decreasing solubility in polar solvents like water. |

| pKa (of the protonated amine) | ~8.5 - 9.5 | Not available (predicted to be similar to other tertiary amines) | The basicity of the azetidine nitrogen is expected to be in the typical range for tertiary amines. The electron-donating nature of the alkyl substituents contributes to this basicity. |

| logP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | 2.6 (predicted for the parent compound)[6] | The addition of an ethyl group will increase the lipophilicity of the molecule, leading to a higher logP value. |

Spectroscopic Characterization (Predicted)

The identity and purity of 1-Benzhydryl-3-ethylazetidin-3-ol would be confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

-

Aromatic Protons: Multiple signals in the range of δ 7.2-7.5 ppm corresponding to the protons of the two phenyl rings of the benzhydryl group.

-

Benzhydryl Methine Proton: A singlet at approximately δ 4.5-5.0 ppm.

-

Azetidine Ring Protons: A set of multiplets in the range of δ 2.5-3.5 ppm.

-

Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 0.8-1.5 ppm).

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Several signals in the aromatic region (δ 125-145 ppm).

-

Benzhydryl Methine Carbon: A signal around δ 75-80 ppm.

-

Azetidine Ring Carbons: Signals in the range of δ 50-70 ppm.

-

Quaternary Carbon (C-3): A signal in the range of δ 60-70 ppm.

-

Ethyl Group Carbons: Two signals in the aliphatic region (δ 10-30 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1100-1250 cm⁻¹ range.

-

C-O Stretch: A signal in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 267.

-

[M+H]⁺ Peak (in ESI+): Expected at m/z = 268.

-

Major Fragmentation Pathways: Likely loss of the ethyl group, the hydroxyl group, and fragmentation of the benzhydryl moiety.

Experimental Protocols for Physicochemical Property Determination

For researchers who synthesize this compound, the following standard protocols can be employed for its characterization.

Melting Point Determination

Caption: Workflow for melting point determination.

This procedure follows established methods for determining the melting point of organic compounds[3][7][8][9][10]. A sharp melting range (typically < 2 °C) is indicative of high purity[9].

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents at room temperature and observing its dissolution. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

pKa Determination

Potentiometric titration is a precise method for determining the pKa of the azetidine nitrogen.

-

Dissolve a known amount of the compound in a solution of known ionic strength.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve.

logP Determination

The shake-flask method is a classical approach for determining the octanol-water partition coefficient.

-

Prepare a solution of the compound in a mixture of n-octanol and water.

-

Shake the mixture vigorously to allow for partitioning between the two phases.

-

Separate the two layers and measure the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Safety and Handling

While specific toxicity data for 1-Benzhydryl-3-ethylazetidin-3-ol is not available, general precautions for handling azetidine derivatives and tertiary amines should be followed. The parent compound, 1-benzhydrylazetidin-3-ol, is classified with GHS hazard statements indicating it can cause skin and eye irritation[6]. The hydrochloride salt is also noted to cause skin, eye, and respiratory irritation. It is prudent to assume that 1-Benzhydryl-3-ethylazetidin-3-ol may have similar hazards.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Benzhydryl-3-ethylazetidin-3-ol is a structurally interesting molecule with potential applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. By outlining a plausible synthetic route, predicting key parameters, and detailing experimental protocols for their determination, this document serves as a valuable resource for researchers. The synthesis and further characterization of this compound will undoubtedly contribute to a deeper understanding of the structure-activity relationships of substituted azetidines and facilitate the development of novel therapeutic agents.

References

-

PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1-Benzhydryl-azetidin-3-ol. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2015). A QSPR-Approach to the Estimation of the p K HB of Six-Membered Nitrogen-Heterocycles using Quantum Mechanically Derived Descriptors. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2017). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved January 24, 2026, from [Link]

-

YouTube. (2019, August 9). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. TMP Chem. Retrieved January 24, 2026, from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 24, 2026, from [Link]

-

MDPI. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

Winthrop University. (n.d.). The Grignard Reaction. Retrieved January 24, 2026, from [Link]

-

University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 24, 2026, from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved January 24, 2026, from [Link]

-

MDPI. (2019). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved January 24, 2026, from [Link]

-

Der Pharma Chemica. (2012). QSPR modeling of the lipophilicity of aziridine derivatives. Retrieved January 24, 2026, from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

PubMed. (2014). Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. Retrieved January 24, 2026, from [Link]

-

Exelixis Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved January 24, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 24, 2026, from [Link]

Sources

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. bohr.winthrop.edu [bohr.winthrop.edu]

- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 6. 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | 848192-92-7 | Benchchem [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 852655-70-0|1-Benzhydryl-3-ethylazetidine-3-carbonitrile|BLD Pharm [bldpharm.com]

- 10. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Imperative of Protecting Groups

An In-Depth Technical Guide to the Benzhydryl Protecting Group in Chemical Synthesis

In the intricate chess game of multi-step organic synthesis, controlling the reactivity of functional groups is paramount. Unwanted side reactions can drastically reduce yields, complicate purification, and ultimately render a synthetic route inviable. A protecting group acts as a temporary shield, a strategic maneuver that masks a reactive functional group, rendering it inert to a specific set of reaction conditions.[1] This allows chemists to perform transformations on other parts of the molecule with high fidelity. After serving its purpose, the protecting group must be cleanly and selectively removed—a process known as deprotection—to reveal the original functional group.[1] The ideal protecting group is easily introduced in high yield, stable to a wide range of subsequent reaction conditions, and can be removed under mild conditions with high efficiency, without affecting other parts of the molecule.[1]

This guide delves into the chemistry and application of the benzhydryl group (also known as diphenylmethyl, DPM, or Bh), a versatile and robust protecting group widely employed in the synthesis of complex molecules, including peptides, nucleosides, and natural products.

The Benzhydryl Group: Structure and Core Attributes

The benzhydryl group is a diphenylmethyl moiety, (C₆H₅)₂CH-. Its utility as a protecting group stems directly from its structure. The methine carbon is attached to two phenyl rings, which play a crucial role in its chemical properties.

The defining characteristic of the benzhydryl group is its ability to stabilize a positive charge. Upon cleavage, it departs as the benzhydryl carbocation , (C₆H₅)₂CH⁺. This cation is highly stabilized through resonance, with the positive charge delocalized across both aromatic rings. This inherent stability is the cornerstone of its primary deprotection strategy: acid-catalyzed cleavage.

Diagram: The Benzhydryl Protecting Group

Below is a diagram illustrating the general structure of a functional group (X) protected by the benzhydryl moiety.

Caption: General structure of a benzhydryl (diphenylmethyl) protected functional group.

Mechanism of Deprotection: The SN1 Pathway

The most common method for removing the benzhydryl group is acid-catalyzed hydrolysis or solvolysis, which proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.

-

Protonation: A strong acid protonates the heteroatom (O, N, or S) attached to the benzhydryl group.

-

Carbocation Formation: The protonated functional group becomes a good leaving group. The C-X bond cleaves, resulting in the formation of the resonance-stabilized benzhydryl carbocation and the free, unprotected functional group.

-

Cation Trapping: The highly electrophilic carbocation is then trapped by a nucleophile present in the reaction mixture, which can be the solvent or a deliberately added scavenger (e.g., water, triethylsilane, or anisole).

The lability of the benzhydryl group to acid can be finely tuned. While it is more stable to acid than the highly sensitive trityl (Trt) group, it is generally more labile than a simple benzyl (Bn) group.[2] This tunable reactivity is critical for achieving selective deprotection in complex molecules.

Diagram: Acid-Catalyzed Deprotection Mechanism

The following diagram illustrates the SN1 mechanism for the cleavage of a benzhydryl ether.

Caption: The SN1 mechanism for the acid-catalyzed deprotection of a benzhydryl group.

Protection of Key Functional Groups

The benzhydryl group is a versatile tool for the protection of alcohols, carboxylic acids, amines, and thiols.

Alcohols: Benzhydryl Ethers

Benzhydryl ethers are valuable for protecting hydroxyl groups, particularly in carbohydrate and nucleoside chemistry.[3] They offer greater acid stability than trityl ethers but are readily cleaved under conditions that leave many other ether protecting groups, like benzyl ethers, intact.

-

Protection: Typically achieved by reacting the alcohol with diphenylmethyl chloride or bromide in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). Alternatively, diphenylmethanol can be used under acidic conditions.[3]

-

Stability: Stable to basic conditions, mild oxidation, and catalytic hydrogenation conditions that would cleave a benzyl ether.[3]

-

Deprotection:

-

Acidolysis: The most common method, using acids like trifluoroacetic acid (TFA), formic acid, or HCl.[3][4]

-

Catalytic Hydrogenolysis: While more resistant than benzyl ethers, they can be cleaved by hydrogenolysis (H₂, Pd/C), often requiring more forcing conditions.[3]

-

Metal-Catalyzed: In specific contexts, such as nucleoside chemistry, salts like PdCl₂ in ethanol have been shown to effectively cleave benzhydryl ethers.[3]

-

Carboxylic Acids: Benzhydryl Esters

Benzhydryl esters are frequently used in peptide synthesis to protect the C-terminus or the side chains of aspartic and glutamic acid.[5]

-

Protection: Formed by reacting the carboxylic acid with diazodiphenylmethane or through esterification with diphenylmethanol using a coupling agent.

-

Stability: They are robust towards the basic conditions used for Fmoc group removal in solid-phase peptide synthesis (SPPS).

-

Deprotection: Readily cleaved by moderate to strong acids, such as TFA, often in the final global deprotection step of peptide synthesis.[6] They can also be removed by hydrogenolysis.[7]

Amines: N-Benzhydryl Amines

The protection of amines, especially the nitrogen atoms in the side chains of amino acids (like histidine) or in heterocyclic systems like uracil, is a key application.[8][9][10]

-

Protection: Can be installed via nucleophilic substitution with a benzhydryl halide or by reductive amination of benzophenone.

-

Stability: N-Benzhydryl groups are exceptionally stable. For instance, in uracil analogues, the N-benzhydryl group is reported to be stable to concentrated aqueous HCl at reflux, neat TFA at room temperature, and standard catalytic hydrogenation.[10] This remarkable stability allows for extensive synthetic manipulations on other parts of the molecule.

-

Deprotection: Due to their high stability, deprotection often requires strong acid conditions. A notable example is the quantitative removal using a 10% solution of triflic acid in TFA at 0 °C, which provides a highly selective deprotection method.[10]

Thiols: S-Benzhydryl Thioethers

In peptide chemistry, the protection of the cysteine thiol group is critical to prevent unwanted oxidation to disulfides or other side reactions. The diphenylmethyl (Dpm) group is a reliable choice for this purpose.[11][12]

-

Protection: Cysteine can be protected by reacting it with diphenylmethanol under acidic conditions.

-

Stability: The S-Dpm group is stable to the repetitive TFA treatments used to remove N-terminal Boc groups during SPPS.

-

Deprotection: Typically removed during the final acidolytic cleavage step, often requiring strong acids like HF or trifluoromethanesulfonic acid (TFMSA).

Orthogonality and Strategic Application

The true power of a protecting group is realized in its orthogonality—the ability to be removed under a specific set of conditions that do not affect other protecting groups present in the molecule.[1][13] The benzhydryl group fits into a well-defined niche in orthogonal synthesis strategies.

Table 1: Stability and Deprotection Profile of Benzhydryl Group

| Reagent / Condition | Stability of Benzhydryl Group | Common Orthogonal Groups Removed |

| Strong Base (e.g., Piperidine) | Stable | Fmoc |

| Mild Acid (e.g., dilute AcOH) | Generally Stable | Trt, Boc (slowly) |

| Strong Acid (e.g., TFA, TFMSA) | Labile (Cleaved) | Boc, t-Butyl esters, Trt |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile (often slower than Bn) | Benzyl (Bn), Cbz |

| Oxidizing Agents (e.g., DDQ) | Generally Stable | p-Methoxybenzyl (PMB) |

| Fluoride Ion (e.g., TBAF) | Stable | Silyl ethers (TBDMS, TIPS) |

This profile allows for sophisticated synthetic designs. For example, in peptide synthesis, a C-terminal benzhydryl ester can be used in conjunction with N-terminal Fmoc protection. The Fmoc group is removed at each cycle with a base (piperidine), leaving the benzhydryl ester untouched. The final peptide is then cleaved from the resin and deprotected using a strong acid cocktail containing TFA.[14]

Diagram: Orthogonal Synthesis Workflow Example

Caption: Workflow for peptide synthesis using orthogonal Fmoc and Benzhydryl (Bh) groups.

Experimental Protocols

The following protocols are illustrative examples derived from established literature methodologies. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol 1: Protection of Thymidine with Diphenylmethyl Group[3]

-

Objective: To protect the 3' and 5' hydroxyl groups of thymidine as benzhydryl ethers.

-

Reagents: Thymidine, diphenylmethanol, palladium(II) chloride (PdCl₂), 1,2-dichloroethane (DCE).

-

Procedure:

-

To a solution of thymidine (1.0 eq) in anhydrous DCE, add diphenylmethanol (2.5 eq).

-

Add palladium(II) chloride (0.1 eq) to the mixture.

-

Heat the reaction mixture to 85 °C and stir for 16-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield 3',5'-di-O-benzhydryl-thymidine.

-

-

Causality: The palladium catalyst facilitates the etherification reaction with diphenylmethanol, likely through coordination and activation of the alcohol. This method avoids the use of strong bases or pre-activation of the protecting group agent.[3]

Protocol 2: Selective Deprotection of N-Benzhydryl Uracil[10]

-

Objective: To selectively remove a benzhydryl protecting group from a uracil nitrogen atom.

-

Reagents: N-benzhydryl uracil derivative, trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (triflic acid, TfOH).

-

Procedure:

-

Prepare a 10% (v/v) solution of triflic acid in TFA. Cool this solution to 0 °C in an ice bath.

-

Dissolve the N-benzhydryl uracil substrate in the pre-cooled acid solution.

-

Stir the reaction mixture at 0 °C, monitoring by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, carefully quench the reaction by adding it to ice-cold diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum.

-

-

Causality: The superacidic medium generated by the triflic acid/TFA mixture is potent enough to protonate the pyrimidine nitrogen and facilitate the departure of the highly stable benzhydryl carbocation, even though the N-C bond is exceptionally robust under less acidic conditions.[10]

Conclusion

The benzhydryl protecting group is a powerful and reliable tool in the arsenal of the synthetic chemist. Its unique stability profile, characterized by robustness towards basic and many reductive/oxidative conditions, combined with its tunable lability towards acid, makes it an excellent choice for complex multi-step syntheses. By understanding the mechanistic principles behind its application and cleavage, researchers and drug development professionals can strategically incorporate the benzhydryl group to navigate challenging synthetic pathways, enabling the efficient construction of intricate molecular architectures.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Pattanayak, P., & D'Rozario, A. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 138-151. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Ghavre, M., et al. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(9), 10599-10611. [Link]

-

Pícha, F., & Pazdera, P. (2006). "Safety-Catch" Protecting Groups in Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Toniolo, C., et al. (2003). N-benzhydryl-glycolamide: the first protecting group in peptide synthesis with a strong conformational bias. Biopolymers, 71(1), 17-27. [Link]

-

Pattanayak, P., & D'Rozario, A. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 138-151. [Link]

-

Pathak, V. P. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(18), 6207-6209. [Link]

-

Pathak, V. P. (2004). Benzhydryl as an efficient selective nitrogen protecting group for uracils. The Journal of Organic Chemistry, 69(18), 6207-9. [Link]

-

Hiskey, R. G., & Adams, J. B. (1965). Benzhydryl Esters of Amino Acids in Peptide Synthesis 1. The Journal of Organic Chemistry, 30(4), 1340-1342. [Link]

-

deGruyter, J. N., et al. (2017). Protecting group chemistry for cysteine. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous benzhydryl ester and ether deprotection in the presence of n-benzyloxycarbonyl protection. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage. YouTube. Retrieved from [Link]

-

Tam, J. P., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Chapter 5: Thiol Protecting Groups. Thieme.

-

Magano, J., & Dunetz, J. R. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Synthetic Communications, 42(15), 2177-2202. [Link]

-

Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-26. [Link]

-

Pradhan, P. P., et al. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzyl Esters [organic-chemistry.org]

- 8. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzhydryl-azetidin-3-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction to the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have become increasingly important in drug discovery.[1] Their unique structural features, including high ring strain and a three-dimensional, sp³-rich character, confer advantageous physicochemical and pharmacokinetic properties to bioactive molecules.[1] The incorporation of an azetidine motif can lead to improved solubility, metabolic stability, and receptor binding affinity.[1] Consequently, azetidine derivatives are found in several FDA-approved drugs and are prevalent in clinical development pipelines for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2]

Physicochemical Properties of 1-Benzhydryl-azetidin-3-ol

1-Benzhydryl-azetidin-3-ol, also known as 1-(diphenylmethyl)azetidin-3-ol, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[3][4] The benzhydryl group provides a bulky, lipophilic substituent on the nitrogen atom, which can be a key feature for biological activity or serve as a protecting group that is later removed.[5][6]

Molecular Formula and Weight

The fundamental molecular characteristics of 1-Benzhydryl-azetidin-3-ol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO | [7], [3] |

| Molecular Weight | 239.31 g/mol | [7], [3] |

| IUPAC Name | 1-benzhydrylazetidin-3-ol | [7] |

| CAS Number | 18621-17-5 | [7] |

Computed and Physical Properties

A collection of computed and experimentally determined physical properties are presented below, offering insights into the molecule's behavior in various chemical environments.

| Property | Value/Description | Source |

| Melting Point | 106 °C | [8] |

| Boiling Point (Predicted) | 353.8±42.0 °C | [8] |

| Density (Predicted) | 1.189±0.06 g/cm³ | [8] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [8] |

| pKa (Predicted) | 14.24±0.20 | [8] |

| XLogP3-AA | 2.6 | [7] |

| Appearance | Off-White to Pale Yellow Solid | [8] |

Synthesis of 1-Benzhydryl-azetidin-3-ol

The synthesis of 1-Benzhydryl-azetidin-3-ol is a well-established process, typically involving the reaction of benzhydrylamine with an epoxide, followed by intramolecular cyclization. This approach is valued for its efficiency and scalability.[9]

General Synthesis Pathway

The most common synthetic route involves the reaction of benzhydrylamine with epichlorohydrin.[6] This reaction proceeds through a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.

Caption: General synthesis workflow for 1-Benzhydryl-azetidin-3-ol.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 1-Benzhydryl-azetidin-3-ol, adapted from documented procedures.[4][8]

Materials:

-

1-(diphenylmethylamino)-3-chloro-2-propanol

-

Ethanol

-

N,N-diisopropylethylamine (DIPEA)

-

Acetone

-

Petroleum ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-(diphenylmethylamino)-3-chloro-2-propanol (1 mole equivalent) in ethanol.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (1 mole equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to 90 °C and maintain at reflux overnight. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Workup: Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purification: The crude 1-diphenylmethyl-3-hydroxyazetidine can be purified by recrystallization from a solvent mixture of acetone and petroleum ether to yield the final product.[8]

Applications in Research and Development

1-Benzhydryl-azetidin-3-ol is a versatile building block with significant applications in medicinal chemistry and drug development.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It is a key intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[4]

-

Scaffold for Novel Therapeutics: The azetidine-3-ol core is a valuable scaffold for the development of new chemical entities. For instance, derivatives are being investigated as glycine transporter inhibitors for cognitive disorders and for their potential in treating neurological and psychiatric conditions.[10]

-

Enzyme Inhibition Studies: 1-(Diphenylmethyl)-3-hydroxyazetidine has been utilized in studies to identify inhibitors of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.[8]

-

Plant Growth Regulators: This class of compounds has also been explored as intermediates for the preparation of azetidine-3-carboxylic acid derivatives, which have shown potential as plant growth regulants.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Benzhydryl-azetidin-3-ol and its derivatives.

-

Hazard Identification: The hydrochloride salt of this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[12] The parent compound may cause severe skin burns and eye damage.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed.[3][8]

Conclusion

1-Benzhydryl-azetidin-3-ol is a valuable and versatile chemical entity with a significant role in the synthesis of pharmaceutically important molecules. Its unique structural and chemical properties, derived from the strained azetidine ring and the bulky benzhydryl group, make it an attractive scaffold for drug discovery. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working to develop the next generation of therapeutics.

References

-

Pharmaffiliates. 1-Benzhydryl-azetidin-3-ol. [Link]

-

PubChem. 1-(Diphenylmethyl)azetidin-3-ol. [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. [Link]

-

ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

- Google Patents. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives.

- Google Patents.

-

ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 6. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 7. 1-(Diphenylmethyl)azetidin-3-ol | C16H17NO | CID 330448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | 848192-92-7 | Benchchem [benchchem.com]

- 11. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]

- 12. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

Azetidine Scaffolds in Modern Drug Discovery: A Technical Guide to Therapeutic Target Identification and Validation

Executive Summary

The azetidine ring, a four-membered saturated heterocycle, has emerged from the periphery of medicinal chemistry to become a privileged scaffold in modern drug discovery. Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties—conformational rigidity, metabolic stability, and a versatile vector for chemical substitution—that drug developers can exploit to achieve superior potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of key therapeutic targets for azetidine-containing compounds, focusing on the mechanistic rationale for their activity and the experimental methodologies required for their validation. We will explore validated targets in oncology and inflammation, such as STAT3, MEK, and JAK kinases, as well as ion channels, providing researchers and drug development professionals with a robust framework for advancing new azetidine-based therapeutic agents.

The Azetidine Scaffold: A Unique Building Block for Therapeutic Agents

The utility of the azetidine motif stems from its distinct physicochemical properties, which differentiate it from more common saturated heterocycles like pyrrolidine or piperidine. The high ring strain (approx. 25.4 kcal/mol) and sp³-rich character create a rigid structure that can precisely orient substituents in three-dimensional space.[1] This conformational constraint can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[2]

Furthermore, the azetidine ring is often used as a bioisostere for other groups, such as proline, where its incorporation can disrupt or alter protein-protein interactions or peptide conformations.[3][4] Azetidine-2-carboxylic acid, for instance, can be misincorporated in place of proline during protein synthesis, leading to proteotoxic stress and demonstrating the scaffold's ability to mimic and interfere with biological processes.[4][5] From a drug development perspective, the presence of the nitrogen atom provides a convenient handle for synthetic modification, while the overall scaffold can enhance metabolic stability and improve properties like solubility.[1][6] Several FDA-approved drugs, including Baricitinib (JAK inhibitor), Cobimetinib (MEK inhibitor), and Azelnidipine (calcium channel blocker), feature an azetidine moiety, underscoring its real-world therapeutic success.[6]

Key Therapeutic Target Classes for Azetidine Compounds

Azetidine-based molecules have demonstrated significant activity against a diverse range of biological targets. This section details the mechanism of action and validation strategies for three major classes: Kinase Inhibitors, Transcription Factor Inhibitors, and Ion Channel Modulators.

Kinase Inhibitors: Targeting Oncogenic and Inflammatory Signaling

Kinases are a cornerstone of modern targeted therapy. The rigid azetidine scaffold is well-suited to fit into the highly defined ATP-binding pockets or allosteric sites of these enzymes.

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[7][8] Dysregulation of this pathway is central to autoimmune diseases like rheumatoid arthritis.

Mechanism of Action: Baricitinib is a reversible, selective inhibitor of JAK1 and JAK2.[7][9] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[9] The STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.[10] Baricitinib functions by blocking the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs and interrupting the downstream inflammatory signaling.[7][11]

// Pathway connections Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK1 [label="2. Activation", dir=both, arrowhead=tee, arrowtail=dot]; Receptor -> JAK2 [label="2. Activation", dir=both, arrowhead=tee, arrowtail=dot]; JAK1 -> STAT_mono [label="3. Phosphorylation"]; JAK2 -> STAT_mono [label="3. Phosphorylation"]; Baricitinib -> JAK1 [label=" Inhibition", color="#EA4335", style=bold, fontcolor="#EA4335"]; Baricitinib -> JAK2 [label=" Inhibition", color="#EA4335", style=bold, fontcolor="#EA4335"]; STAT_mono -> STAT_p [style=invis]; STAT_p -> STAT_dimer [label="4. Dimerization"]; STAT_dimer -> DNA [label="5. Nuclear Translocation\n& DNA Binding"]; DNA -> Transcription [label="6. Regulation"]; }

Caption: The MAPK/ERK signaling pathway and the allosteric inhibition by Cobimetinib.

Quantitative Data: Cobimetinib Kinase Activity

| Kinase Target | IC₅₀ (nM) | Data Source(s) |

| MEK1 | 0.9 | [12] |

Transcription Factor Inhibitors: Direct Targeting of STAT3

While inhibiting upstream kinases is a validated strategy, the direct inhibition of transcription factors like STAT3 represents a promising, albeit more challenging, therapeutic approach. Aberrant STAT3 activation is a hallmark of many human cancers, where it promotes proliferation, survival, and immunosuppression. [13] Mechanism of Action: Azetidine-2-carboxamides have been developed as potent, small-molecule inhibitors that directly target STAT3. [6]These compounds were optimized from earlier proline-based scaffolds, with the azetidine ring providing a superior conformational constraint for binding. [6]The primary target is the SH2 domain of STAT3, which is essential for the dimerization of two phosphorylated STAT3 monomers. [13]By binding to the SH2 domain, these azetidine compounds disrupt STAT3:STAT3 dimerization, preventing the complex from translocating to the nucleus and binding to DNA. [13]This directly inhibits the transcription of STAT3 target genes. [6] Quantitative Data: Selectivity of an Azetidine-Based STAT3 Inhibitor (Compound 5o)

| Target Dimer | IC₅₀ (µM) | Data Source(s) |

| STAT3:STAT3 Homodimer | 0.38 | [13] |

| STAT1:STAT3 Heterodimer | 1.46 | [13] |

| STAT1:STAT1 Homodimer | >20 | [13] |

| STAT5:STAT5 Homodimer | >20 | [13] |

Ion Channel Modulators: Azelnidipine for Hypertension

Ion channels are fundamental to cellular physiology, and their modulation is a key strategy for treating cardiovascular diseases.

Mechanism of Action: Azelnidipine is a dihydropyridine-type calcium channel blocker used to treat hypertension. [5][14]Its primary mechanism is the inhibition of transmembrane calcium ion (Ca²⁺) influx through voltage-dependent L-type calcium channels located in vascular smooth muscle cells. [15][16]By blocking these channels, azelnidipine reduces the intracellular Ca²⁺ concentration, which leads to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure. [14][16]Unlike some older calcium channel blockers, azelnidipine has a gradual onset of action, which minimizes reflex tachycardia. [16]Some studies also suggest it blocks T-type calcium channels, which may contribute to its clinical profile. [15]

Target Validation and Compound Screening: Experimental Protocols

Validating the interaction between an azetidine compound and its putative target is a multi-step process that moves from biochemical assays to cell-based systems. This section provides detailed, self-validating protocols for key experiments.

Workflow: Target Validation and Screening Cascade

Caption: A generalized workflow for identifying and validating therapeutic targets.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for determining the IC₅₀ of an inhibitor (e.g., Cobimetinib or Baricitinib) against its target kinase (e.g., MEK1 or JAK2). It utilizes the ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced.

Principle: The kinase reaction converts ATP to ADP. After the reaction is stopped, the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.

Methodology: [13]1. Reagent Preparation:

- Prepare a 1X kinase reaction buffer.

- Dilute the target kinase (e.g., MEK1) and its specific substrate (e.g., inactive ERK2) to desired concentrations in the reaction buffer.

- Prepare a serial dilution of the azetidine test compound in 1X reaction buffer containing DMSO (final DMSO concentration should be consistent across all wells, e.g., 1%). Prepare a "no inhibitor" control with DMSO only.

- Kinase Reaction:

- Add reagents to a 384-well low-volume plate in the following order:

- 1 µL of test compound dilution or DMSO control.

- 2 µL of diluted enzyme solution.

- 2 µL of substrate/ATP mix.

- Incubate the plate for 60 minutes at room temperature.

- ADP Detection:

- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

- Incubate for 40 minutes at room temperature.

- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

- Incubate for 30 minutes at room temperature.

- Data Acquisition:

- Record luminescence using a plate reader.

- Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and plot the results to determine the IC₅₀ value.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This protocol determines the ability of an azetidine compound to inhibit the binding of the STAT3 transcription factor to its DNA consensus sequence.

Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. This "shift" in mobility indicates binding. An inhibitor will reduce or abolish this shift.

Methodology: [6][10]1. Nuclear Extract Preparation:

- Culture cells known to have activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

- Wash cells with ice-cold PBS and scrape them from the plate. Centrifuge to pellet the cells.

- Resuspend the pellet in a cytoplasmic isolation buffer (e.g., 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% NP40, pH 7.6 with DTT and protease inhibitors).

- Incubate on ice and centrifuge. The supernatant is the cytoplasmic extract.

- Resuspend the remaining pellet in a nuclear isolation buffer (e.g., 20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, pH 8.0 with glycerol and protease inhibitors).

- Incubate on ice with agitation, then centrifuge at high speed. The supernatant is the nuclear extract. Determine protein concentration using a Bradford or BCA assay.

- Binding Reaction:

- Prepare a biotin- or radiolabeled double-stranded DNA probe containing the STAT3 consensus binding site (e.g., hSIE probe).

- In separate tubes, pre-incubate 10 µg of nuclear extract with increasing concentrations of the azetidine-based STAT3 inhibitor (or DMSO vehicle control) for 30 minutes at room temperature. This incubation should be done in a binding buffer containing a non-specific competitor DNA like poly(dI-dC) to prevent non-specific binding.

- Add the labeled DNA probe to each reaction and incubate for another 20-30 minutes.

- Electrophoresis and Detection:

- Resolve the protein-DNA complexes on a native polyacrylamide gel.

- Transfer the complexes to a nylon membrane (if using a biotinylated probe) or dry the gel (if using a radiolabeled probe).

- Detect the probe using streptavidin-HRP and chemiluminescence (for biotin) or autoradiography (for radioisotope).

- Quantify the band intensity of the shifted STAT3:DNA complex to determine the IC₅₀ of the inhibitor. [6]

Protocol: Colony Formation Assay

This cell-based assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.

Principle: A single viable cell, when plated at low density, can divide and grow into a visible colony of at least 50 cells. A cytotoxic or cytostatic compound will reduce the number and/or size of colonies formed.

Methodology: [17][18]1. Cell Plating:

- Harvest a single-cell suspension of the desired cancer cell line (e.g., MDA-MB-231 for STAT3 inhibitors).

- Count the cells and plate a low number (e.g., 200-500 cells) into each well of a 6-well plate.

- Compound Treatment:

- Allow cells to adhere for 24 hours.

- Treat the cells with various concentrations of the azetidine compound or a vehicle control.

- Incubation:

- Incubate the plates for 1-3 weeks in a humidified incubator at 37°C, 5% CO₂, allowing colonies to form. The medium can be changed every 3-4 days if necessary.

- Staining and Counting:

- Wash the colonies gently with PBS.

- Fix the colonies with a solution like 6% glutaraldehyde or 4% paraformaldehyde for 20 minutes.

- Stain the fixed colonies with 0.5% crystal violet solution for 5-20 minutes.

- Wash away excess stain with water and allow the plates to dry.

- Count the number of colonies (defined as >50 cells) in each well. Calculate the surviving fraction for each treatment compared to the vehicle control.

Future Directions and Emerging Opportunities

The success of azetidine-containing drugs has solidified the scaffold's role in drug discovery. Future research is likely to focus on several key areas:

-

Novel Target Identification: Expanding the application of azetidine scaffolds to new target classes, including G-protein coupled receptors (GPCRs) and epigenetic targets.

-

Advanced Synthesis: Developing new synthetic methodologies to access more complex and diverse azetidine derivatives, enabling finer control over their 3D structure. [1]* Targeted Protein Degradation: Utilizing the azetidine scaffold as a component of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins rather than just inhibiting them.

The unique structural and chemical properties of the azetidine ring ensure that it will remain a valuable and dynamic tool for medicinal chemists aiming to tackle challenging therapeutic targets.

References

-

Turkson, J., & Jove, R. (2000). STAT proteins: novel molecular targets for cancer drug discovery. Oncogene, 19, 6613–6626. Available at: [Link]

-

Gunning, P. T., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

National Cancer Institute. (2025). Cobimetinib. Division of Cancer Treatment and Diagnosis. Available at: [Link]

-

Sliwak, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Available at: [Link]

-

Fridman, J. S., et al. (2010). Baricitinib. StatPearls. Available at: [Link]

-

Fridman, J. S., et al. (2019). A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Molecules. Available at: [Link]

-

Kuhak, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

-

Glal, D., et al. (2018). Electrophoretic mobility shift assay (EMSA). Bio-protocol. Available at: [Link]

-

Current Protocols. (n.d.). Whole-Cell Voltage Clamp Recording. Current Protocols in Neuroscience. Available at: [Link]

-

Johnston, S. (2015). Cobimetinib: First Global Approval. Drugs. Available at: [Link]

- Google Patents. (2016). Synthesis method of cobimetinib.

-

Löhn, M., et al. (2002). Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C. Journal of Hypertension. Available at: [Link]

-

Al-Salama, Z. T. (2017). Baricitinib: First Global Approval. Drugs. Available at: [Link]

-

Mohammad, R., et al. (2021). Target Directed Drug Discovery and Development of Baricitinib. International Journal of Advances in Pharmacy and Biotechnology. Available at: [Link]

-

LITFL. (2021). Baricitinib. LITFL. Available at: [Link]

-

Plath, M., et al. (2004). Azelnidipine. Drugs. Available at: [Link]

-

He, L., et al. (2017). Current Development Status of MEK Inhibitors. Molecules. Available at: [Link]

-

News-Medical.Net. (2019). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net. Available at: [Link]

-

Stewart, I., & Seawright, A. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Food and Chemical Toxicology. Available at: [Link]

-

University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Available at: [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Patsnap. (2024). What is Azelnidipine used for?. Patsnap Synapse. Available at: [Link]

-

Wikipedia. (n.d.). Baricitinib. Wikipedia. Available at: [Link]

-

LICORbio. (n.d.). Electrophoretic Mobility Shift Assay Guide. LICORbio. Available at: [Link]

-

Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols. Available at: [Link]

-

ResearchGate. (2017). Current Development Status of MEK Inhibitors. Available at: [Link]

-

pCODR. (2016). pan-Canadian Oncology Drug Review Final Clinical Guidance Report Cobimetinib (Cotellic) for Metastatic Melanoma. Available at: [Link]

-

McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Available at: [Link]

-

Wilson, A. J., et al. (2018). A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family. ACS Chemical Biology. Available at: [Link]

-

Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. Available at: [Link]

-

ResearchGate. (n.d.). JAKinib IC 50 values in CD4+ T-cells, monocytes and NK cells from whole blood assays. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Azelnidipine?. Patsnap Synapse. Available at: [Link]

-

YouTube. (2020). Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

-

Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Microelectrode Techniques: The Plymouth Workshop Handbook. Available at: [Link]

-

Thiele, C. J., et al. (2015). Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells. Oncotarget. Available at: [Link]

-

Infante, J. R., et al. (2016). A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors. Investigational New Drugs. Available at: [Link]

-

Bio-protocol. (2012). Clonogenic Assay. Bio-protocol. Available at: [Link]

-

Kim, D. W., & Kim, S. (2019). Baricitinib. Drugs. Available at: [Link]

-

Patsnap. (2025). Who holds the patent for Baricitinib?. Patsnap Synapse. Available at: [Link]

-

Wölflingseder, L., et al. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules. Available at: [Link]

-

Wang, X., et al. (2016). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. Journal of Visualized Experiments. Available at: [Link]

-

Kumar, V., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. researchgate.net [researchgate.net]

- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 5. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cobimetinib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. ijapbjournal.com [ijapbjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. promega.com [promega.com]

- 14. ard.bmj.com [ard.bmj.com]

- 15. Baricitinib - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 17. ossila.com [ossila.com]

- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 1-Benzhydryl-3-ethylazetidin-3-ol in Modern Drug Discovery

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable pharmacological profiles is paramount. Among the various heterocyclic systems, azetidines have emerged as "privileged scaffolds."[1] These four-membered nitrogen-containing rings offer a unique combination of structural rigidity and three-dimensionality, which can significantly enhance a molecule's metabolic stability, solubility, and binding affinity to biological targets.[2][3] The inherent ring strain of azetidines, while a challenge in synthesis, also imparts a unique reactivity that can be harnessed for further molecular elaboration.[4]

This guide focuses on the synthesis and potential applications of a specific, yet underexplored, derivative: 1-Benzhydryl-3-ethylazetidin-3-ol . While not as extensively documented as its parent compound, 1-benzhydrylazetidin-3-ol, this tertiary alcohol presents a valuable building block for creating novel chemical entities, particularly for central nervous system (CNS) targets. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, while the ethyl and hydroxyl functionalities at the C3 position offer vectors for diverse chemical modifications.[5] This document provides a comprehensive overview of a proposed synthetic route and outlines potential applications for researchers and professionals in drug development.

Physicochemical Properties and Structural Features

The unique structural attributes of 1-Benzhydryl-3-ethylazetidin-3-ol contribute to its potential as a valuable pharmaceutical intermediate. A summary of its key computed properties is presented below.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₈H₂₁NO | Provides the elemental composition. |

| Molecular Weight | 267.37 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | Suggests good potential for blood-brain barrier penetration. |

| cLogP | 3.1 | Indicates a favorable lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in key interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |

| Rotatable Bonds | 3 | A degree of conformational flexibility allows for optimal binding to target proteins. |

Note: The data presented are computed estimates and should be confirmed by empirical analysis.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol can be logically approached in two key stages, starting from the known precursor, 1-benzhydrylazetidin-3-one. This ketone can be synthesized from commercially available starting materials.

Caption: Proposed two-stage synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one (Precursor)

This protocol is adapted from established methods for the synthesis of the precursor ketone.[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Benzhydrylazetidin-3-ol | 239.31 | 10.0 g | 0.0418 |

| Oxalyl chloride | 126.93 | 4.0 mL | 0.0459 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 7.0 mL | 0.0987 |

| Triethylamine | 101.19 | 17.5 mL | 0.125 |

| Dichloromethane (DCM), anhydrous | - | 200 mL | - |

Procedure:

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 1-benzhydrylazetidin-3-ol in 150 mL of anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Oxalyl Chloride Addition: Slowly add oxalyl chloride to the stirred solution. Continue stirring for 20 minutes.

-

DMSO Addition: Add DMSO dropwise to the reaction mixture. A vigorous evolution of gas will be observed. Stir for an additional 30 minutes at -78 °C.

-

Triethylamine Addition: Add triethylamine to the reaction mixture. The solution will become thick and cloudy. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-benzhydrylazetidin-3-one as a white solid.

Protocol 2: Synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol

This protocol describes the nucleophilic addition of an ethyl group to the precursor ketone using a Grignard reagent.[7][8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Benzhydrylazetidin-3-one | 237.30 | 5.0 g | 0.0211 |

| Ethylmagnesium bromide (1.0 M in THF) | - | 25.3 mL | 0.0253 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |

| Saturated aqueous ammonium chloride | - | 50 mL | - |

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 1-benzhydrylazetidin-3-one in 80 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Grignard Reagent Addition: Add the ethylmagnesium bromide solution dropwise to the stirred solution of the ketone over 20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Add 50 mL of diethyl ether and separate the organic layer. Wash the organic layer with brine (2 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to afford 1-benzhydryl-3-ethylazetidin-3-ol.

Applications in Pharmaceutical R&D: A Gateway to Novel CNS-Active Agents

The structure of 1-Benzhydryl-3-ethylazetidin-3-ol makes it a compelling starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of neuroscience.

Caption: Potential derivatization pathways for 1-Benzhydryl-3-ethylazetidin-3-ol.

-

Access to 3-Ethyl-3-hydroxyazetidine: The benzhydryl group can be removed via hydrogenolysis to yield the free secondary amine, 3-ethyl-3-hydroxyazetidine. This versatile intermediate can then be elaborated through N-alkylation, N-arylation, or acylation to introduce a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR) for various biological targets.

-

Modulation of Physicochemical Properties: The introduction of the ethyl group at the C3 position, as opposed to a simple hydroxyl, increases the lipophilicity of the molecule. This can have a profound impact on its pharmacokinetic profile, potentially enhancing membrane permeability and oral bioavailability.

-

Scaffold for CNS Drug Discovery: The benzhydryl moiety itself is a known pharmacophore in several CNS-active drugs.[5] Therefore, 1-benzhydryl-3-ethylazetidin-3-ol and its derivatives could be investigated for their potential as dopamine receptor modulators, anticonvulsants, or agents for other neurological disorders. The rigid azetidine core can serve to orient the bulky benzhydryl and other substituents in a well-defined spatial arrangement, which is often crucial for high-affinity binding to CNS receptors.

Conclusion and Future Directions

While 1-Benzhydryl-3-ethylazetidin-3-ol may not be a commonplace intermediate, its rational design and synthesis open up new avenues for medicinal chemists. The protocols outlined in this guide provide a solid foundation for its preparation and subsequent use in drug discovery programs. The unique combination of a protected azetidine nitrogen, a tertiary alcohol, and an ethyl group at a stereogenic center makes this molecule a highly attractive building block for the synthesis of novel, sp³-rich compounds. Further investigation into the derivatization of this intermediate is warranted and holds the promise of yielding new chemical entities with significant therapeutic potential.

References

-

PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. CN104356040A.

- Reddy, V. V. R. M. K., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 931-935.

- Google Patents. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. CN106831523A.

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

- Bernetti, M., et al. (1985). Preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives. Helvetica Chimica Acta, 68(6), 1538-1546.

- Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A.

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. [Link]

-

Organic Syntheses. (n.d.). azetidine. [Link]

- Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.

-

ResearchGate. (n.d.). GRIGNARD REACTION WITH ACETYLENE IN THF. [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

-

MDPI. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]

-

PubMed Central. (2021). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

-

Pharmaffiliates. (n.d.). 1-Benzhydryl-azetidin-3-ol. [Link]

-

PharmaCompass.com. (n.d.). 1-benzhydryl azetidine-3-ol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 5. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols for the Large-Scale Synthesis of 1-Benzhydrylazetidin-3-ol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Azetidine Core

Azetidines, particularly 3-hydroxyazetidine scaffolds, are pivotal structural motifs in modern medicinal chemistry.[1] Their strained four-membered ring imparts unique conformational constraints and metabolic stability, making them valuable components in the design of novel therapeutics. 1-Benzhydrylazetidin-3-ol, in particular, serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including the antiepileptic drug Dezinamide and the calcium channel blocker Azelnidipine.[1][2]

The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic protecting group for the azetidine nitrogen, which can be removed under specific conditions (e.g., hydrogenolysis) in later synthetic steps. The hydroxyl group at the 3-position provides a versatile handle for further functionalization.